

Quality Control Benchmarks for 3-Chloro-N-(cyclopropylmethyl)benzamide

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Compound of Interest

Compound Name: 3-chloro-N-(cyclopropylmethyl)benzamide
Cat. No.: B7510022

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Executive Summary & Compound Profile

3-chloro-N-(cyclopropylmethyl)benzamide is a secondary amide formed via the condensation of 3-chlorobenzoyl chloride and cyclopropylmethanamine.^[1] Its utility in drug discovery relies heavily on the integrity of the amide bond and the absence of reactive precursors that could interfere with downstream nucleophilic aromatic substitutions or metal-catalyzed cross-couplings.

- CAS: [Not widely listed; Analogous to 312924-62-2 series]^[1]
- Molecular Formula: C₁₁H₁₂ClNO^[2]
- Molecular Weight: 209.67 g/mol ^[2]
- Critical Quality Attribute (CQA): Absence of 3-chlorobenzoic acid (hydrolysis impurity) and cyclopropylmethanamine (genotoxic potential alert).^{[1][2]}

Comparative Analysis: Analytical Methodologies

To establish a robust QC benchmark, we compare the industry-standard HPLC-UV method against the high-sensitivity UHPLC-MS/MS alternative.[\[1\]](#)

Comparison of Performance Metrics

The following data highlights the trade-offs between routine QC (Method A) and trace impurity profiling (Method B).

Feature	Method A: Standard HPLC-UV	Method B: Alternative UHPLC-MS/MS	Verdict
Primary Use	Assay (Purity %), Content Uniformity	Genotoxic Impurity Screening, Trace Analysis	Method A is sufficient for Lot Release; Method B is required for Process Validation. [1]
Detection Principle	UV Absorbance @ 230 nm	Electrospray Ionization (ESI+)	UV is robust; MS is specific. [1] [2]
Limit of Quantitation (LOQ)	0.05% (500 ppm)	0.001% (10 ppm)	Method B offers 50x higher sensitivity. [1] [2]
Linearity ()	> 0.999 (Range: 80-120%)	> 0.995 (Range: 0.1-10%)	UV is superior for high-concentration assay linearity. [1] [2]
Specificity	Moderate (Co-elution risk)	High (Mass discrimination)	MS resolves co-eluting isomers/impurities. [1] [2]
Throughput	15-20 min / sample	3-5 min / sample	UHPLC is 4x faster but capital intensive. [1] [2]

Experimental Insight

- Causality: The UV absorption max (

) of the benzamide core is ~230 nm.[1][2] However, the cyclopropylmethanamine precursor lacks a strong chromophore, making Method A (UV) blind to residual amine impurities unless derivatized.[1]

- Recommendation: Use Method A for routine purity checks (>98% benchmark). Use Method B specifically to quantify residual amine (<100 ppm benchmark) during synthesis optimization.

Critical Quality Attributes (CQAs) & Acceptance Benchmarks

The following specifications define the "Gold Standard" for this intermediate in pharmaceutical R&D.

Test Parameter	Method	Standard Benchmark	High-Purity (Pharma) Benchmark
Appearance	Visual	Off-white powder	White crystalline powder
Assay (HPLC)	Method A	≥ 97.0%	≥ 99.5%
3-Chlorobenzoic Acid	HPLC (RRT ~0.[1]8)	≤ 1.0%	≤ 0.15%
Residual Amine	GC-FID / LC-MS	Not Specified	≤ 500 ppm
Water Content	Karl Fischer	≤ 1.0%	≤ 0.5%
Loss on Drying	Gravimetric	≤ 2.0%	≤ 0.5%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Routine purity assay and quantification of the hydrolysis impurity (3-chlorobenzoic acid).[1]

System Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μm).[1]
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[1][2]
- Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]
- Flow Rate: 1.0 mL/min.[1][2][3][4]
- Detector: UV @ 230 nm.[1][2][3]
- Column Temp: 30°C.

Gradient Profile:

Time (min)	% Mobile Phase B
0.0	20
10.0	80
12.0	80
12.1	20

| 15.0 | 20 (Re-equilibration) |

Self-Validating System Suitability Criteria:

- Tailing Factor:
for the main peak (Ensures no secondary interactions).
- Resolution:
between 3-chlorobenzoic acid (Impurity A) and the main peak.[1][2]
- Precision: %RSD of 6 replicate injections

Protocol 2: Impurity Fate Mapping (Synthesis Context)

Understanding the origin of impurities is vital for control.[2] The synthesis typically involves the Schotten-Baumann reaction or direct amide coupling.[2]

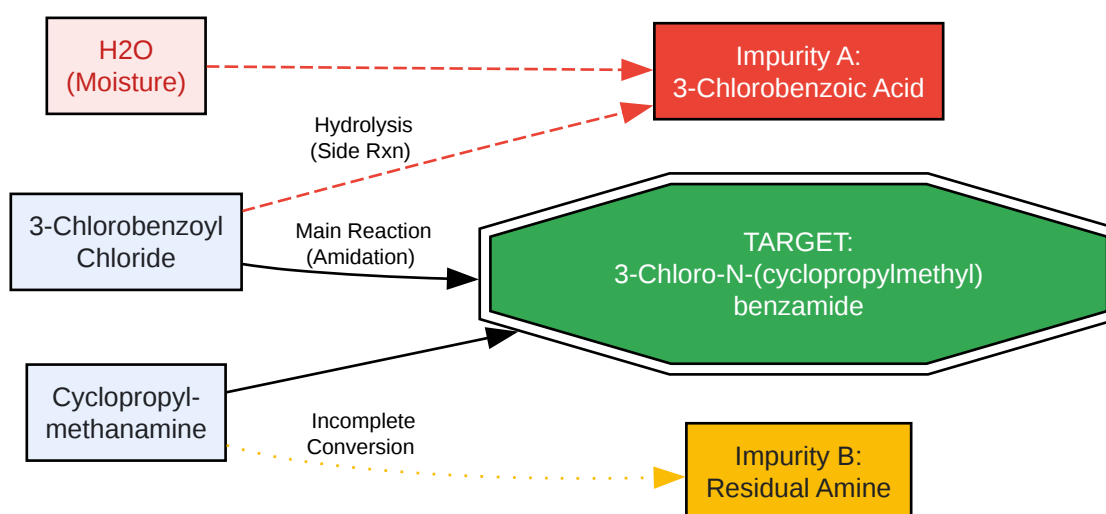
Workflow Logic:

- Starting Material: 3-chlorobenzoyl chloride (highly reactive).[1][2]
- Reagent: Cyclopropylmethanamine (nucleophile).[1][2]
- By-product: HCl (neutralized by base).[1][2]
- Side Reaction: Hydrolysis of acid chloride by moisture
3-chlorobenzoic acid.[1][2]

Visualizing the Control Strategy

Diagram 1: Impurity Fate & Origin

This diagram maps the chemical pathways leading to the target product versus critical impurities, establishing the "Why" behind the QC tests.

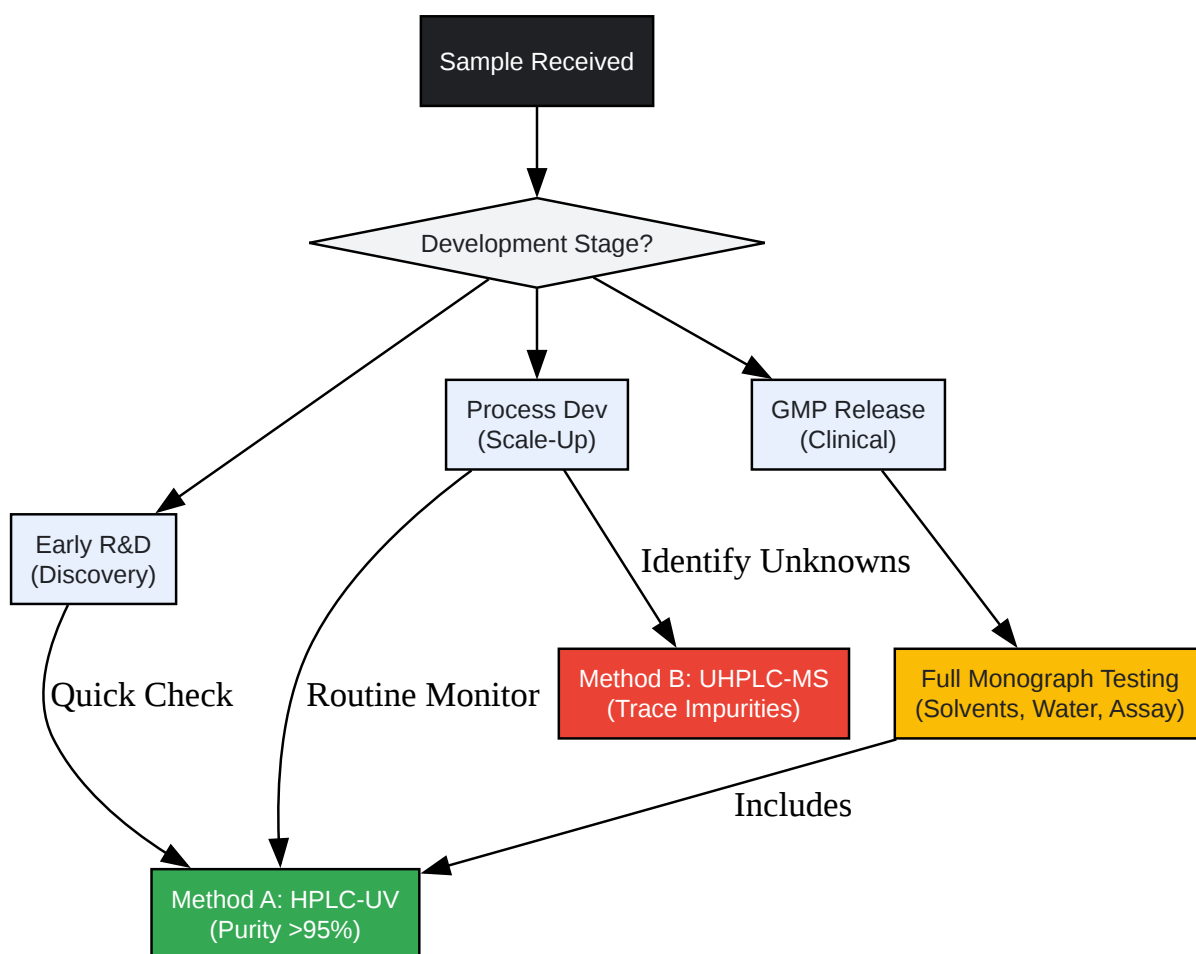


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Caption: Reaction pathway illustrating the genesis of Impurity A (Hydrolysis) and Impurity B (Unreacted Reagent).

Diagram 2: Analytical Decision Tree

A logic flow for determining which analytical method to employ based on the development stage.[2]



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Caption: Decision matrix for selecting the appropriate analytical benchmark based on development phase.

References

- International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [1][2] ICH Guidelines. [1][2][4] Available at: [\[Link\]](#)
- PubChem. 3-chloro-N-methylbenzamide (Structural Analog Data). National Library of Medicine. [1][2] Available at: [\[Link\]](#) [1][2]
- European Medicines Agency. Guideline on the Limits of Genotoxic Impurities. [2] (Relevant for cyclopropylmethanamine control). [1][2] Available at: [\[Link\]](#)

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Sources

- 1. PubChemLite - 3-chloro-n-(1-methylpropyl)benzamide (C11H14ClNO) [pubchemlite.lcsb.uni.lu]
- 2. 3-chloro-N-methylbenzamide | C8H8ClNO | CID 4150792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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